molecular formula C12H15ClN4O8S B8363857 2,4-Dinitro-5-[(2-chloroethyl)[2-(methylsulfonyloxy)ethyl]amino]benzamide

2,4-Dinitro-5-[(2-chloroethyl)[2-(methylsulfonyloxy)ethyl]amino]benzamide

Cat. No. B8363857
M. Wt: 410.79 g/mol
InChI Key: MHOHFBMVOJCKIE-UHFFFAOYSA-N
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Patent
US07776924B2

Procedure details

A mixture of 2-[5-(aminocarbonyl)(2-chloroethyl)-2,4-dinitroanilino]ethyl methanesulfonate (5) [Friedlos et al., J. Med. Chem. 1997, 40, 1270] (0.91 g, 2.2 mmol) and LiBr (0.21 g, 2.4 mmol) in anhydrous MeCN (25 mL) was stirred under reflux for 1.5 h, then concentrated under reduced pressure. The residue was chromatographed on silica gel, eluting with CH2Cl2/EtOAc (3:2) to give a crude product contaminated with the corresponding dibromo mustard. Purification by multiple recrystallisations from EtOAc/I—Pr2O gave IIa2 (595 mg, 68%):
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][N:8]([CH2:24][CH2:25][Cl:26])[C:9]1[CH:14]=[C:13]([C:15]([NH2:17])=[O:16])[C:12]([N+:18]([O-:20])=[O:19])=[CH:11][C:10]=1[N+:21]([O-:23])=[O:22])(=O)=O.[Li+].[Br-:28]>CC#N>[Br:28][CH2:6][CH2:7][N:8]([CH2:24][CH2:25][Cl:26])[C:9]1[C:10]([N+:21]([O-:23])=[O:22])=[CH:11][C:12]([N+:18]([O-:20])=[O:19])=[C:13]([CH:14]=1)[C:15]([NH2:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
CS(=O)(=O)OCCN(C1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])CCCl
Name
Quantity
0.21 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2/EtOAc (3:2)

Outcomes

Product
Name
Type
product
Smiles
BrCCN(C=1C(=CC(=C(C(=O)N)C1)[N+](=O)[O-])[N+](=O)[O-])CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.